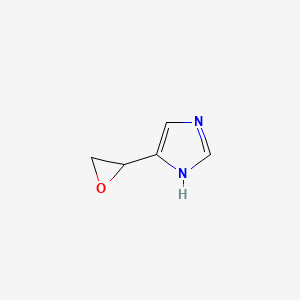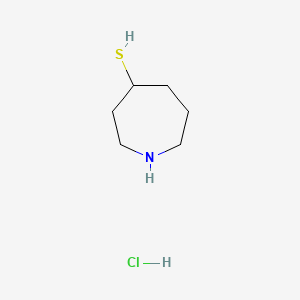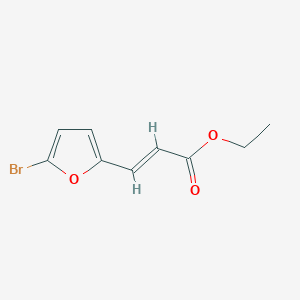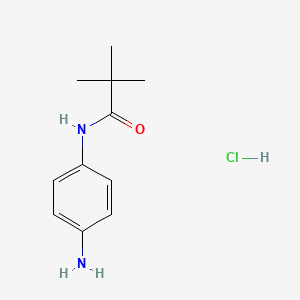
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is an organic compound that features an amide functional group attached to a 4-aminophenyl ring and a 2,2-dimethylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride typically involves the reaction of 4-aminophenylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
N-(4-aminophenyl)acetamide: Similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide group.
N-(4-aminophenyl)benzamide: Contains a benzamide group, offering different chemical properties and reactivity.
N-(4-aminophenyl)butanamide: Features a butanamide group, leading to variations in its physical and chemical behavior.
Uniqueness
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is unique due to the presence of the 2,2-dimethylpropanamide group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC名 |
N-(4-aminophenyl)-2,2-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9;/h4-7H,12H2,1-3H3,(H,13,14);1H |
InChIキー |
FGWJBIJHJMQODS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
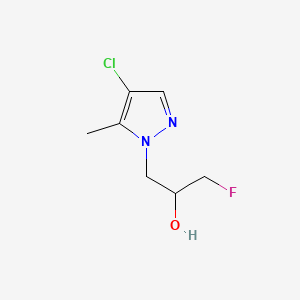
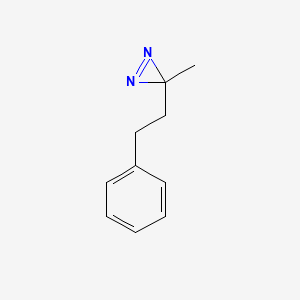


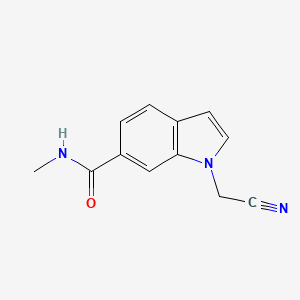
![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
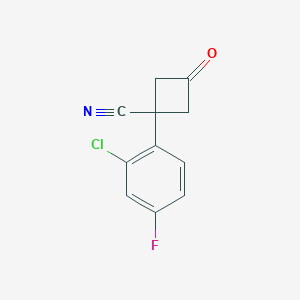
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
